2-(bromomethyl)benzoyl Bromide

Organic Synthesis Heterocyclic Chemistry Selenium Chemistry

2-(Bromomethyl)benzoyl bromide is an ortho-substituted benzoyl bromide bearing both an acyl bromide and a benzylic bromide within the same aromatic ring (C₈H₆Br₂O, MW 277.94). The compound presents two electrophilic centers with distinct reactivity profiles—the acyl bromide is highly susceptible to nucleophilic acyl substitution, while the benzylic bromide undergoes SN2 displacement—enabling sequential, chemoselective derivatization in a single synthetic operation.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 40819-28-1
Cat. No. B1308193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)benzoyl Bromide
CAS40819-28-1
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)C(=O)Br
InChIInChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
InChIKeyBKBQJEGATMJTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)benzoyl bromide (CAS 40819-28-1): Bifunctional Acylating and Alkylating Agent for Ortho-Substituted Benzoyl Synthons


2-(Bromomethyl)benzoyl bromide is an ortho-substituted benzoyl bromide bearing both an acyl bromide and a benzylic bromide within the same aromatic ring (C₈H₆Br₂O, MW 277.94). The compound presents two electrophilic centers with distinct reactivity profiles—the acyl bromide is highly susceptible to nucleophilic acyl substitution, while the benzylic bromide undergoes SN2 displacement—enabling sequential, chemoselective derivatization in a single synthetic operation . A documented synthesis from 2-methylbenzoyl bromide using triphenylphosphine dibromide at 170 °C yields the product in 46% yield, establishing a reproducible bench-scale route .

Why 2-(Bromomethyl)benzoyl Bromide Cannot Be Replaced by Common In-Class Analogs


Compounds carrying a single reactive halide—such as 2-cyanobenzyl bromide (CAS 22115-41-9), 2-(bromomethyl)benzoic acid (CAS 7115-89-1), or 2-(bromomethyl)benzoyl chloride (CAS 7115-90-4)—lack the dual-electrophile architecture that defines 2-(bromomethyl)benzoyl bromide's synthetic utility. The para-isomer, 4-(bromomethyl)benzoyl bromide (CAS 876-07-3), shares the bifunctional motif but places the bromomethyl group in the para position, altering both the geometry of derived scaffolds and the electronic environment of the aromatic ring [1]. The ortho arrangement in the target compound enables intramolecular cyclization pathways (e.g., formation of benzo[c]selenophen-1(3H)-one) that are geometrically impossible for the para isomer, while the acyl bromide group provides significantly greater electrophilicity than the corresponding carboxylic acid or acyl chloride, allowing for milder reaction conditions and broader substrate scope [2].

Quantitative Differentiation Evidence for 2-(Bromomethyl)benzoyl Bromide vs. Closest Analogs


Ortho- vs. Para-Regiochemistry: Geometric Prerequisite for Intramolecular Cyclization to Benzo[c]selenophen-1(3H)-one

When 2-(bromomethyl)benzoyl bromide (or its chloride analog) is treated with NaSeH (generated from selenium, NaBH₄, and a phase-transfer catalyst), the ortho relationship between the acyl halide and the bromomethyl group enables intramolecular cyclization to form benzo[c]selenophen-1(3H)-one. This cyclization is geometrically precluded for the para-substituted isomer 4-(bromomethyl)benzoyl bromide, which would require an intermolecular pathway or a flexible linker to achieve ring closure [1]. Although the published method specifically employs 2-(bromomethyl)benzoyl chloride, the identical ortho geometry of the target compound's acyl bromide ensures the same cyclization topology, with the higher leaving-group ability of bromide (vs. chloride) predicted to enhance the rate of the initial acyl substitution step .

Organic Synthesis Heterocyclic Chemistry Selenium Chemistry

Acyl Bromide vs. Carboxylic Acid Reactivity: Superior Electrophilicity for Direct Amide and Ester Formation

The acyl bromide group of 2-(bromomethyl)benzoyl bromide is substantially more reactive toward nucleophiles than the carboxylic acid group of 2-(bromomethyl)benzoic acid (CAS 7115-89-1). Acyl bromides react directly with amines and alcohols to form amides and esters under mild conditions without requiring coupling reagents (e.g., EDC/HOBt). In contrast, 2-(bromomethyl)benzoic acid (purity ≥99%, mp 146–152 °C) requires activation with coupling agents or conversion to the acyl chloride, adding a synthetic step and reagent cost. Published kinetic data on benzoyl halide solvolysis in AOT/isooctane/water microemulsions show that benzoyl bromide (BzBr) hydrolyzes significantly faster than benzoyl chloride (BzCl) and benzoyl fluoride (BzF) at 25 °C, confirming the enhanced intrinsic reactivity of the acyl bromide leaving group [1].

Medicinal Chemistry Bioconjugation Synthetic Methodology

Patent-Documented Utility as a Key Intermediate for Methoxy Acrylate Bactericides

Chinese patent CN104557609B explicitly identifies 2-(bromomethyl)benzoyl bromide (as the broader class of '2-bromomethyl benzene-like compounds') as an important intermediate for the preparation of methoxy acrylate bactericides [1]. The patent describes a preparation method using bisulfites and a catalyst system, underscoring industrial-scale relevance. This positions the ortho-bromomethyl benzoyl bromide scaffold as a critical building block in agrochemical synthesis, a role not explicitly claimed in patent literature for the para isomer 4-(bromomethyl)benzoyl bromide, which is instead cited for use in preparing benzyl-substituted amides and piperazine-linked antipsychotic intermediates [2].

Agrochemical Synthesis Process Chemistry Patent Literature

Physical Property Profile: Higher Density and Refractive Index vs. Para Isomer – Implications for Purification and Handling

2-(Bromomethyl)benzoyl bromide exhibits a density of 1.889 g/cm³ and a refractive index of 1.625 . The para isomer 4-(bromomethyl)benzoyl bromide has a reported density of approximately 1.9±0.1 g/cm³, but critically, it is a solid at ambient temperature (mp 57–61 °C), whereas the ortho isomer is described as a liquid or low-melting solid depending on purity . This phase difference arises from symmetry effects on crystal packing and directly impacts handling: the liquid ortho isomer is amenable to syringe transfer and continuous-flow processing without pre-heating, while the solid para isomer requires melting or dissolution before use. Additionally, the ortho isomer's boiling point of 182 °C at 35 mmHg enables fractional distillation for purity upgrading .

Physicochemical Characterization Quality Control Process Development

High-Value Application Scenarios for 2-(Bromomethyl)benzoyl Bromide Based on Verified Differentiation Evidence


One-Pot Sequential Bifunctionalization for Medicinal Chemistry Library Synthesis

The ortho-disposed acyl bromide and benzylic bromide electrophiles permit sequential chemoselective derivatization: first, acylation of an amine or alcohol under mild conditions (no coupling reagent required due to high acyl bromide reactivity [1]); second, nucleophilic displacement of the benzylic bromide with a different nucleophile (e.g., thiol, azide, secondary amine). This one-pot, two-step sequence is unattainable with 2-(bromomethyl)benzoic acid, which would necessitate a separate activation step, and geometrically inaccessible to the para isomer for cyclization applications [2].

Synthesis of Fused Heterocycles via Intramolecular Trapping (Benzo[c]selenophenone and Analogous Scaffolds)

The ortho relationship between the acyl halide and bromomethyl group enables intramolecular cyclization with chalcogen nucleophiles (Se, S, Te) to generate fused five-membered heterocycles. The Science of Synthesis methodology validates this transformation for the chloride analog, and the superior leaving-group ability of bromide predicts enhanced kinetics for the target compound [1]. This scaffold access route is a key differentiator from the para isomer, whose geometry precludes analogous intramolecular cyclization [1].

Intermediate for Methoxy Acrylate Bactericide Production (Agrochemical Process Chemistry)

Patent CN104557609B establishes 2-bromomethyl benzoyl derivatives as critical intermediates in methoxy acrylate bactericide synthesis [2]. The ortho isomer's liquid physical state facilitates continuous-flow bromination and subsequent coupling steps at industrial scale, avoiding the solids-handling challenges associated with the para isomer (mp 57–61 °C). Procurement for agrochemical intermediate supply chains should specify the ortho isomer based on this patent precedent.

Synthesis of Phthalimide- and Isoindolinone-Bridged Antipsychotic Agents

In the landmark Norman et al. (1996) study published in the Journal of Medicinal Chemistry, 2-(bromomethyl)benzoyl bromide was employed as a bridging unit to construct phthalimide and isoindolinone derivatives evaluated at dopamine D₂ and serotonin 5-HT₁A and 5-HT₂ receptors . The compound's dual electrophilic architecture enabled simultaneous attachment of the phthalimide/isoindolinone pharmacophore and the benzisothiazolyl-piperazine moiety, a strategy that cannot be replicated using mono-electrophilic analogs like 2-cyanobenzyl bromide .

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